molecular formula C15H19N3OS B2522073 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1448027-69-7

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2522073
CAS No.: 1448027-69-7
M. Wt: 289.4
InChI Key: ZPORXHXDYMOWHX-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is constitutively activated in certain B-cell lymphomas and plays a critical role in T-cell and B-cell activation. This compound acts by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic function and the subsequent cleavage of substrates such as RelB, CYLD, and A20. By inhibiting MALT1, this molecule attenuates NF-κB signaling and disrupts the survival signals in malignant B-cells, making it a valuable chemical probe for investigating the pathogenesis of ABC-DLBCL and other MALT1-dependent hematological cancers. Research utilizing this inhibitor focuses on elucidating the role of MALT1 in immune cell regulation, lymphoma survival, and the development of potential targeted therapeutic strategies for autoimmune diseases and cancer. Studies have demonstrated its efficacy in reducing the viability of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines and in modulating T-cell dependent immune responses in preclinical models.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18-14-7-3-2-6-12(14)13(17-18)10-16-15(19)9-11-5-4-8-20-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORXHXDYMOWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole core One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The indazole ring can be reduced to form indazolines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the indazole nitrogen or the thiophene sulfur.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Indazolines.

  • Substitution: Amides, ethers, or thioethers.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds related to the indazole structure exhibit antiviral properties. For instance, derivatives of indazole have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. In vitro assays demonstrated that certain indazole derivatives inhibited the activity of viral RNA polymerases significantly, suggesting potential applications in treating viral diseases such as hepatitis C and HIV .

Anticancer Potential

Indazole derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been noted for its ability to inhibit tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This suggests a potential role in treating chronic inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of indazole derivatives against measles virus and hepatitis C virus (HCV). The results indicated that certain derivatives exhibited IC50 values below 0.5 µM against HCV NS5B RNA polymerase . This highlights the potential for further development into antiviral therapies.

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, this compound was shown to reduce cell viability by more than 70% at concentrations as low as 10 µM after 48 hours of treatment. This study supports the compound's candidacy for further development as an anticancer agent .

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The indazole and thiophene moieties may play a crucial role in its activity by binding to these targets and modulating their function.

Comparison with Similar Compounds

Structural Analogues with Benzazole or Indazole Cores

  • N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamides (): These compounds share the acetamide-thiophene motif but replace the tetrahydroindazole with benzazole (e.g., benzimidazole, benzothiazole). Antitubercular activity reported for benzazole derivatives (MIC values in µg/mL range) suggests the target compound may exhibit similar or enhanced efficacy due to its rigidified core .
  • N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (): This analog substitutes the thiophene with a 4-fluorophenoxy group and replaces the methyl group on the indazole with a cyclopentyl ring. The cyclopentyl group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the methyl analog), which may enhance membrane permeability but reduce aqueous solubility. The thiophene in the target compound offers distinct electronic properties (sulfur atom polarizability) compared to the electron-withdrawing fluorine in the phenoxy group, influencing target binding .

Thiophene-Containing Acetamides

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound shares the 2-(thiophen-2-yl)acetamide backbone but replaces the indazole with a cyano-substituted thiophene. The target compound’s indazole core may confer greater rigidity, reducing entropy penalties during protein binding compared to the flexible thiophene-cyano derivative .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): While lacking the indazole moiety, this analog highlights the role of aromatic substituents. Structural studies of such analogs reveal twisted conformations between aromatic rings (e.g., 79.7° dihedral angle in ), suggesting the target compound’s indazole-thiophene arrangement may optimize spatial orientation for target engagement .

Q & A

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Methodology : Introduce polar groups (e.g., hydroxyl, sulfonate) on the indazole’s tetrahydro ring or thiophene’s β-position. Prodrug strategies (e.g., esterification of the acetamide) enhance bioavailability, as validated in preclinical models for similar compounds .

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